Cas no 2153-08-4 (2-Chloro-N-(4-ethoxyphenyl)acetamide)

2-Chloro-N-(4-ethoxyphenyl)acetamide structure
2153-08-4 structure
Product name:2-Chloro-N-(4-ethoxyphenyl)acetamide
CAS No:2153-08-4
MF:C10H12ClNO2
MW:213.660781860352
MDL:MFCD00018908
CID:255238
PubChem ID:16536

2-Chloro-N-(4-ethoxyphenyl)acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-Chloro-N-(4-ethoxyphenyl)acetamide
    • 2-CHLORO-N-(4-ETHOXY-PHENYL)-ACETAMIDE
    • Acetamide,2-chloro-N-(4-ethoxyphenyl)-
    • 2-Chloro-p-acetophenetidide
    • 4-Chloracetamino-phenetol
    • 4-Chloracetamino-phenol-aethylaether
    • BRN 0514356
    • Chlor-essigsaeure-p-phenetidid
    • chloroacetic acid 4-ethoxyanilide
    • N-(4-ethoxyphenyl)-2-chloroacetamide
    • N-(Chloroacetyl)-p-phenetidide
    • p-ACETOPHENETIDIDE, 2-CHLORO-
    • p-Phenetidine, N-chloroacetyl-
    • 3-13-00-01059 (Beilstein Handbook Reference)
    • VU0549360-1
    • NSC-46900
    • UNII-X55ZN2ADK2
    • MFCD00018908
    • 2153-08-4
    • AKOS000265703
    • SR-01000031880
    • alpha-Chloro-p-ethoxyacetanilide
    • DTXSID80175866
    • JS-2986
    • BB 0217608
    • NSC46900
    • WLN: G1VMR DO2
    • Z56821912
    • EN300-01572
    • N-Chloroacetyl-4-ethoxyaniline
    • NSC 46900
    • FT-0678541
    • Acetamide, 2-chloro-N-(4-ethoxyphenyl)-
    • F9995-0395
    • AI3-23575
    • X55ZN2ADK2
    • SR-01000031880-1
    • STK119119
    • ALBB-002283
    • MDL: MFCD00018908
    • Inchi: InChI=1S/C10H12ClNO2/c1-2-14-9-5-3-8(4-6-9)12-10(13)7-11/h3-6H,2,7H2,1H3,(H,12,13)
    • InChI Key: NKPPVEIJXVVHGF-UHFFFAOYSA-N
    • SMILES: CCOC1=CC=C(C=C1)NC(=O)CCl

Computed Properties

  • Exact Mass: 213.05576
  • Monoisotopic Mass: 213.055656
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 5
  • Complexity: 179
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 38.3
  • XLogP3: 2.2

Experimental Properties

  • Density: 1.225
  • Boiling Point: 387.1°Cat760mmHg
  • Flash Point: 187.9°C
  • Refractive Index: 1.563
  • PSA: 38.33
  • LogP: 2.33560

2-Chloro-N-(4-ethoxyphenyl)acetamide Security Information

2-Chloro-N-(4-ethoxyphenyl)acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
C368968-50mg
2-Chloro-N-(4-ethoxyphenyl)acetamide
2153-08-4
50mg
$ 65.00 2022-04-01
Enamine
EN300-01572-0.5g
2-chloro-N-(4-ethoxyphenyl)acetamide
2153-08-4 90%
0.5g
$28.0 2023-07-08
TRC
C368968-10mg
2-Chloro-N-(4-ethoxyphenyl)acetamide
2153-08-4
10mg
$ 50.00 2022-04-01
abcr
AB214086-1 g
2-Chloro-N-(4-ethoxyphenyl)acetamide; 95%
2153-08-4
1g
€122.60 2022-09-01
abcr
AB214086-5 g
2-Chloro-N-(4-ethoxyphenyl)acetamide; 95%
2153-08-4
5g
€343.40 2022-09-01
Life Chemicals
F9995-0395-0.25g
2-chloro-N-(4-ethoxyphenyl)acetamide
2153-08-4 95%
0.25g
$31.0 2023-09-05
Life Chemicals
F9995-0395-1g
2-chloro-N-(4-ethoxyphenyl)acetamide
2153-08-4 95%
1g
$35.0 2023-09-05
Chemenu
CM114028-5g
2-chloro-N-(4-ethoxyphenyl)acetamide
2153-08-4 95%
5g
$472 2023-02-17
Chemenu
CM114028-10g
2-chloro-N-(4-ethoxyphenyl)acetamide
2153-08-4 95%
10g
$733 2023-02-17
abcr
AB214086-1g
2-Chloro-N-(4-ethoxyphenyl)acetamide, 95%; .
2153-08-4 95%
1g
€137.20 2024-04-18

Additional information on 2-Chloro-N-(4-ethoxyphenyl)acetamide

2-Chloro-N-(4-ethoxyphenyl)acetamide (CAS No. 2153-08-4): A Comprehensive Overview

2-Chloro-N-(4-ethoxyphenyl)acetamide (CAS No. 2153-08-4) is a chemical compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and material science. This compound, also referred to as Cl-EtO-Phe-acetamide, is a derivative of acetamide with a chloro substituent and an ethoxyphenyl group. Its unique structure endows it with versatile properties, making it a valuable molecule for both academic research and industrial applications.

The molecular formula of 2-Chloro-N-(4-ethoxyphenyl)acetamide is C11H13ClNO2, with a molecular weight of 219.67 g/mol. The compound consists of an acetamide backbone (CH3CONH-) substituted at the nitrogen atom by a 4-ethoxyphenyl group and a chlorine atom at the alpha position of the acetyl group. This substitution pattern not only enhances the compound's stability but also imparts unique electronic and steric properties, which are crucial for its biological and chemical reactivity.

Recent studies have highlighted the potential of Cl-EtO-Phe-acetamide in drug discovery, particularly in the development of bioactive molecules targeting various diseases. For instance, researchers have explored its role as a lead compound in anti-inflammatory and anticancer drug design. The ethoxyphenyl group is known to confer lipophilicity, which is essential for drug absorption and bioavailability. Meanwhile, the chloro substituent introduces electron-withdrawing effects, enhancing the compound's reactivity in enzymatic reactions.

In terms of synthesis, Cl-EtO-Phe-acetamide can be prepared via a variety of methods, including nucleophilic acyl substitution and coupling reactions. One common approach involves the reaction of 2-chloroacetyl chloride with 4-ethoxyaniline in the presence of a base such as pyridine or triethylamine. This method ensures high yields and excellent purity, making it suitable for large-scale production.

The biological activity of Cl-EtO-Phe-acetamide has been extensively studied in vitro and in vivo models. For example, studies have demonstrated its ability to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). These findings suggest that Cl-EtO-Phe-acetamide could serve as a prototype for developing novel anti-inflammatory agents with improved efficacy and reduced side effects compared to existing drugs.

Beyond its pharmacological applications, Cl-EtO-Phe-acetamide has also found utility in materials science. Its ability to form stable amide bonds makes it a promising candidate for polymer synthesis and modification. Researchers have explored its use as a building block for constructing biodegradable polymers with tailored mechanical and thermal properties.

In conclusion, Cl-EtO-Phe-acetamide (CAS No. 2153-08-4) is a multifaceted compound with significant potential across diverse scientific domains. Its unique structure, coupled with its versatile reactivity and biological activity, positions it as an important molecule for future research and development efforts.

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(CAS:2153-08-4)2-Chloro-N-(4-ethoxyphenyl)acetamide
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